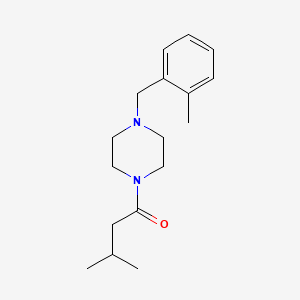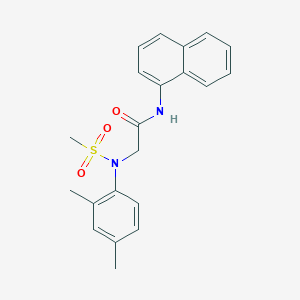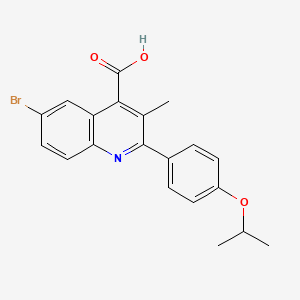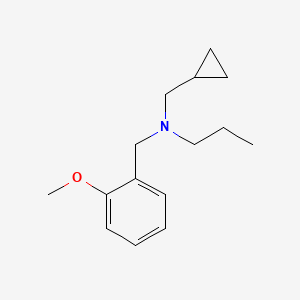
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine, also known as MBMP, is a piperazine derivative that has been studied for its potential therapeutic properties. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential antidepressant and anxiolytic effects. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential anti-inflammatory effects.
Biochemical and Physiological Effects
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its potential antidepressant and anxiolytic effects. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic properties that could be investigated further. Additionally, it can be synthesized using various methods, which allows for flexibility in experimental design. However, one limitation is that the mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood, which could make it difficult to design experiments to investigate its potential therapeutic properties.
Future Directions
There are several future directions for further research on 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is investigating its potential as an anti-inflammatory agent, as studies have shown promising results in this area. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine and how it interacts with various neurotransmitter systems in the brain. Finally, more research could be conducted to investigate the potential therapeutic properties of 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine in various disease states.
Synthesis Methods
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine can be synthesized using a variety of methods. One such method involves the reaction of 1-(2-methylbenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine. Other methods of synthesis include the reaction of 1-(2-methylbenzyl)piperazine with various acyl chlorides or anhydrides.
Scientific Research Applications
1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been investigated for its potential therapeutic properties in various scientific research studies. It has been found to have potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of inflammatory cytokines. Additionally, 1-(2-methylbenzyl)-4-(3-methylbutanoyl)piperazine has been studied for its potential as an antidepressant and anxiolytic agent, with studies showing that it can increase the levels of serotonin and dopamine in the brain.
properties
IUPAC Name |
3-methyl-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(2)12-17(20)19-10-8-18(9-11-19)13-16-7-5-4-6-15(16)3/h4-7,14H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHIOMZPULJKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644473 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)


![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)
![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)






![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)